molecular formula C11H11N3O2 B1432643 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine CAS No. 1513253-45-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine

Cat. No.: B1432643
CAS No.: 1513253-45-6
M. Wt: 217.22 g/mol
InChI Key: RVJDBBKTAZZPAH-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine: is a chemical compound that features a benzodioxin ring fused with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with imidazole derivatives under controlled conditions. The reaction is often carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) with the presence of a base like lithium hydride (LiH) to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl or aryl halides in DMF with LiH as a base.

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular processes, such as signal transduction pathways .

Comparison with Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide

Comparison: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. The imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to biological targets .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-9-10(16-6-5-15-9)7-8(1)14-11-12-3-4-13-11/h1-4,7H,5-6H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJDBBKTAZZPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine
Reactant of Route 6
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine

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